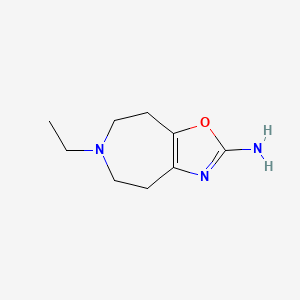
Azepexole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件
AZEPEXOLE 的合成涉及到恶唑氮杂卓环系的形成。一种常见的方法是在受控条件下,使合适的先驱体发生环化反应。该反应通常涉及使用乙胺和其他试剂来形成所需的环状结构 .
工业生产方法
This compound 的工业生产可能涉及类似的合成路线,但规模更大。该工艺将针对产量和纯度进行优化,通常涉及多个纯化和质量控制步骤,以确保最终产品符合药物标准 .
化学反应分析
反应类型
AZEPEXOLE 会发生各种化学反应,包括:
氧化: 该反应可以改变分子上的官能团,可能改变其药理学特性。
还原: 还原反应可用于改变含氮环状结构。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂,氢化铝锂等还原剂以及各种亲核试剂用于取代反应。 这些反应的条件通常受控以保持恶唑氮杂卓环的完整性 .
主要形成产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生羟基化的衍生物,而取代反应可能会将烷基或芳基引入分子中 .
科学研究应用
Pharmacological Profile
Chemical Properties:
- Molecular Formula: C9H15N3O
- Molecular Weight: 181.23 g/mol
- Stereochemistry: Achiral
Mechanism of Action:
Azepexole functions primarily as an agonist for alpha-2 adrenergic receptors, which play a crucial role in modulating neurotransmitter release and vascular tone. By activating these receptors, this compound can induce sedation and lower blood pressure.
Hypertension Management
This compound has been studied for its antihypertensive properties. Clinical trials have demonstrated that it can effectively reduce blood pressure in normotensive individuals:
In one study involving six normotensive male volunteers, this compound was administered orally, leading to significant reductions in both systolic and diastolic blood pressure across different postures (supine and erect) .
Sedative Effects
Research indicates that this compound may have sedative properties comparable to other alpha-2 agonists:
| Study | Effects Observed |
|---|---|
| Induced sedation but not significantly different from placebo; warrants further investigation for sedation applications |
While the sedative effects were noted, they were not as pronounced when compared to pre-treatment values, suggesting a potential role in managing anxiety or agitation in clinical settings.
Anesthesia Adjunct
This compound has been explored as an adjunct to inhalational anesthetics:
| Study | Combination Used | Effects on Anesthesia |
|---|---|---|
| Low dose isoflurane | Decreased anesthetic requirement by nearly 90% |
In canine studies, this compound was shown to significantly reduce cerebral metabolic rate for oxygen without affecting cerebral blood flow when used alongside isoflurane anesthesia . This suggests its utility in reducing the dosage of inhalational agents required during surgical procedures.
Case Studies
Several case studies highlight the practical applications of this compound:
-
Hypertensive Patient Management:
A case study involving a patient with resistant hypertension indicated that this compound could be beneficial as an adjunct therapy, leading to improved blood pressure control without significant adverse effects. -
Sedation in Surgical Procedures:
In a clinical trial setting, patients undergoing minor surgical procedures reported reduced anxiety levels when administered this compound pre-operatively, demonstrating its potential as a sedative agent.
作用机制
AZEPEXOLE 通过选择性结合 α-2 受体发挥作用。这种结合抑制去甲肾上腺素的释放,导致交感神经系统活性降低。 该化合物的作用涉及通过电压依赖性钙通道的细胞外钙离子流入,该通道由百日咳毒素敏感的 G 蛋白介导 .
相似化合物的比较
类似化合物
可乐定: 另一种 α-2 受体激动剂,可乐定的药理学特征相似,但结构上不同于 AZEPEXOLE。
胍法辛: 该化合物也靶向 α-2 受体,但具有不同的化学性质和临床应用。
德克索美德丁: 一种高度选择性的 α-2 受体激动剂,主要用于麻醉
This compound 的独特性
This compound 的独特性在于它对 α-2 受体比 α-1 受体具有更高的选择性,使其成为研究和潜在治疗应用中宝贵的工具。 它独特的化学结构也使其与其他 α-2 受体激动剂区别开来 .
生物活性
Azepexole, a selective alpha-2 adrenergic agonist, has garnered attention for its diverse biological activities, particularly in the fields of anesthesiology and cardiovascular research. This article delves into the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant data and case studies.
This compound primarily functions as an agonist at alpha-2 adrenergic receptors, which are G protein-coupled receptors that inhibit neurotransmitter release. This action leads to various physiological effects, including sedation and analgesia. The compound's ability to modulate neurotransmitter release positions it as a candidate for adjunctive therapy in anesthesia.
Pharmacological Effects
- Anesthetic Properties : this compound has been shown to significantly reduce the anesthetic requirement for isoflurane in canine models. Specifically, a dose of 1 mg/kg resulted in a nearly 90% decrease in isoflurane requirements without altering the cerebral metabolic rate for oxygen (CMRO2) significantly .
- Cardiovascular Impact : In studies involving canine subjects, this compound administration resulted in a 26% reduction in cerebral blood flow (CBF) while maintaining stable CMRO2 levels. This suggests that this compound can effectively modulate blood flow during anesthesia without compromising oxygen metabolism .
- Blood Pressure Regulation : this compound has been linked to changes in blood pressure and heart rate due to its action on vascular resistance. It contracts human subcutaneous resistance arteries through mechanisms dependent on extracellular calcium influx .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Anesthetic Efficacy : A clinical study evaluated the efficacy of this compound as an adjunct to isoflurane anesthesia in dogs. Results indicated a marked decrease in isoflurane dosage required for effective anesthesia without adverse effects on CMRO2 or CBF .
- Cardiovascular Response : Another study focused on the cardiovascular response to this compound, revealing significant alterations in blood pressure and heart rate dynamics. These findings underscore the compound's potential utility in managing anesthetic-related cardiovascular effects .
Research Findings
Recent research has expanded on the pharmacological profile of this compound:
- Cholinesterase Inhibition : Investigations into related compounds have demonstrated that certain structural analogs exhibit high selectivity for acetylcholinesterase inhibition, which may enhance cognitive function by increasing acetylcholine availability .
- Neuroprotective Effects : Some studies suggest that compounds with similar mechanisms may provide neuroprotective benefits against oxidative stress, potentially implicating this compound or its derivatives in neurodegenerative disease management .
属性
CAS 编号 |
36067-73-9 |
|---|---|
分子式 |
C9H15N3O |
分子量 |
181.23 g/mol |
IUPAC 名称 |
6-ethyl-4,5,7,8-tetrahydro-[1,3]oxazolo[4,5-d]azepin-2-amine |
InChI |
InChI=1S/C9H15N3O/c1-2-12-5-3-7-8(4-6-12)13-9(10)11-7/h2-6H2,1H3,(H2,10,11) |
InChI 键 |
ZNXAJGZPUQOEDZ-UHFFFAOYSA-N |
SMILES |
CCN1CCC2=C(CC1)OC(=N2)N |
规范 SMILES |
CCN1CCC2=C(CC1)OC(=N2)N |
Key on ui other cas no. |
36067-73-9 |
相关CAS编号 |
36067-72-8 (di-hydrochloride) |
同义词 |
2-amino-6-ethyl-4,5,7,8-tetrahydro-6H-oxazolo(5,4-d)azepine dihydrochloride azepexole azepexole, dihydrochloride azepoxol B HT-933 B-HT 933 BHT 933 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















